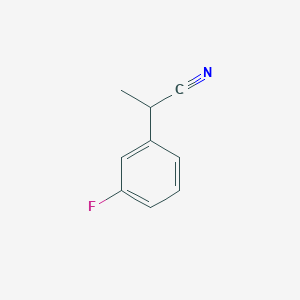

2-(3-Fluorophenyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Antioxidant Activity

2-(3-Fluorophenyl)propanenitrile has been utilized in the synthesis of various chemical compounds. For instance, its derivatives were used in the preparation of thiazolidin-4-one derivatives, showing promising antioxidant activities (El Nezhawy et al., 2009).

Biocompatible Polymer Applications

In the field of polymer science, derivatives of this compound were involved in creating biocompatible, multifunctional aliphatic-terpolymers. These polymers showed potential in various applications, including as Fe(III) sensors and in imaging for medical purposes (Mahapatra et al., 2020).

Crystallographic Studies

The compound also played a role in crystallographic studies. For example, the crystal structure of certain derivatives was characterized to understand the molecular arrangement and interactions, contributing valuable information to the field of crystallography (Sharma et al., 2014).

Applications in Battery Technology

In battery technology, derivatives of this compound have been used in the development of safe electrolytes for lithium-ion batteries. This research contributes to enhancing the safety and efficiency of these power sources (Liu et al., 2016).

Synthesis of Heterocycles

This compound has been central in synthesizing various heterocyclic systems, such as imidazole derivatives and oxazoles. These syntheses have broad applications, including in pharmaceuticals and material science (Drabina & Sedlák, 2012).

Environmental Applications

In environmental applications, the degradation of certain nitrile compounds was studied using micro-electrolysis systems, contributing to understanding pollutant removal strategies (Lai et al., 2013).

Fluorescence Studies

The fluorescence behavior of specific derivatives was investigated, providing insights into the interactions between these compounds and different solvents. This research is significant for developing new fluorescent materials and sensors (Valat et al., 2001).

Mechanism of Action

Target of Action

Similar compounds such as benzodiazepines are known to bind to central benzodiazepine receptors which interact allosterically with gaba receptors .

Mode of Action

For instance, benzodiazepines, which are structurally similar, bind to central benzodiazepine receptors and potentiate the effects of the inhibitory neurotransmitter GABA .

Biochemical Pathways

It’s worth noting that related compounds like benzodiazepines increase the inhibition of the ascending reticular activating system and block the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

Pharmacokinetics

Similar compounds like benzodiazepines have a high bioavailability following oral administration .

Result of Action

Related compounds like benzodiazepines have anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant activity .

Biochemical Analysis

Biochemical Properties

It is known that nitriles, a group that includes 2-(3-Fluorophenyl)propanenitrile, can undergo reactions like hydrolysis, hydroxylation, and further oxidation steps . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is anticipated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Nitriles, including this compound, are known to undergo phase I metabolic reactions, which include oxidation, reduction, and hydrolysis

Properties

IUPAC Name |

2-(3-fluorophenyl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLJRZFJNZUUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2465633.png)

![(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride](/img/structure/B2465634.png)

![1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine](/img/structure/B2465640.png)

![11-methyl-12-(prop-2-en-1-yl)-13-[(propan-2-yl)amino]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2465643.png)

![(3,5-dimethylisoxazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2465646.png)